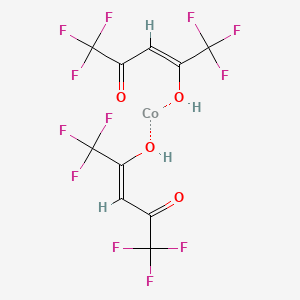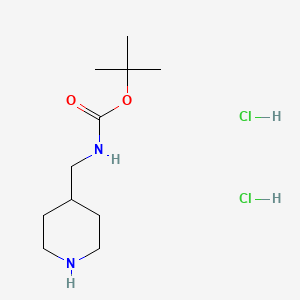
2-Chloro-3,6-difluoroaniline
Vue d'ensemble
Description
2-Chloro-3,6-difluoroaniline is a chemical compound with the molecular formula C6H4ClF2N . It has a molecular weight of 163.55 . The IUPAC name for this compound is 2-chloro-3,6-difluoroaniline .
Molecular Structure Analysis
The InChI code for 2-Chloro-3,6-difluoroaniline is 1S/C6H4ClF2N/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3,6-difluoroaniline include a molecular weight of 163.55 and a molecular formula of C6H4ClF2N . Other specific properties such as density, melting point, and boiling point are not provided in the search results .Applications De Recherche Scientifique
Environmental Monitoring and Contamination Assessment
2-Chloro-3,6-difluoroaniline is a compound of interest in environmental studies, particularly concerning the monitoring and assessment of novel polyfluorinated ether sulfonates, which are used as alternatives to perfluorooctanesulfonate (PFOS) in various industries. In a study by Ruan et al. (2015), the occurrence and distribution of perfluoroalkyl sulfonates, fluorotelomer sulfonates, and polyfluorinated ether sulfonates analogues were investigated in municipal sewage sludge samples across China. This research highlighted the environmental presence and potential risks of novel fluorinated compounds, including those related to 2-Chloro-3,6-difluoroaniline derivatives, underscoring the need for continued monitoring and risk assessment of such substances in the environment (Ruan et al., 2015).
Chemical Synthesis and Material Science
2-Chloro-3,6-difluoroaniline serves as a pivotal building block in the synthesis of various chemical compounds. For example, it has been used in the synthesis of nitroso-compounds through the oxidation of substituted anilines, showcasing its utility in organic synthesis and material science applications. This process, involving the treatment of 2,6-difluoroaniline with sodium azide, leads to the formation of significant intermediates for further chemical transformations, highlighting the versatile nature of 2-Chloro-3,6-difluoroaniline in chemical synthesis (Nunno et al., 1970).
Advanced Fluorine Chemistry
The compound is also significant in the field of fluorine chemistry, where its derivatives are explored for various applications, including pharmaceuticals and agrochemicals. The selective introduction of fluorine atoms into organic molecules is a crucial area of research, with 2-Chloro-3,6-difluoroaniline derivatives playing a role in the development of novel methodologies for di- and monofluoromethylation. This aspect of fluorine chemistry is essential for creating compounds with beneficial properties for life science and material science-related applications (Hu et al., 2009).
Environmental Safety and Toxicology
Research on the environmental safety and toxicology of fluorinated compounds, including those related to 2-Chloro-3,6-difluoroaniline, is crucial for assessing the potential risks associated with their use. Studies have investigated the sources, fates, and environmental effects of alternative per- and polyfluoroalkyl substances (PFASs), highlighting the need for additional toxicological studies to evaluate the safety of these compounds and their alternatives (Wang et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-3,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRONWWATBDXKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301974 | |
| Record name | 2-Chloro-3,6-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287172-80-9 | |
| Record name | 2-Chloro-3,6-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287172-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,6-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate](/img/structure/B1644339.png)



![5-[4-[(2S)-2-(1H-Benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B1644360.png)






